molecular formula C8H8BrF B3323241 (S)-1-(4-Bromophenyl)-1-fluoroethane CAS No. 162427-82-9

(S)-1-(4-Bromophenyl)-1-fluoroethane

Cat. No.: B3323241
CAS No.: 162427-82-9
M. Wt: 203.05 g/mol
InChI Key: DSUJAJAXIXMOKC-LURJTMIESA-N
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Description

(S)-1-(4-Bromophenyl)-1-fluoroethane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a fluorine atom attached to an ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromophenyl)-1-fluoroethane typically involves the reaction of 4-bromophenyl derivatives with fluorinating agents under controlled conditions. One common method is the nucleophilic substitution reaction where a 4-bromophenyl halide reacts with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromophenyl)-1-fluoroethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, resulting in different derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromobenzaldehyde or 4-bromobenzoic acid, while reduction can produce 4-bromoethylbenzene.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
(S)-1-(4-Bromophenyl)-1-fluoroethane has been investigated for its potential as a pharmaceutical agent. The presence of the bromine and fluorine substituents enhances the lipophilicity of the compound, which may improve its ability to cross biological membranes and interact with target receptors.

  • CB1 Receptor Binding : Research indicates that compounds similar to this compound exhibit high selectivity for cannabinoid receptors (CB1), making them candidates for neuropharmacological studies. The introduction of fluorinated groups often leads to increased metabolic stability and receptor affinity .
  • Synthesis of Fluorinated Drugs : The compound can serve as an intermediate in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are known for their enhanced bioavailability and metabolic stability, which are critical attributes in drug design .

Synthetic Methodologies

Reactivity and Synthesis
this compound is utilized in various synthetic pathways due to its reactivity profile. It can be employed in:

  • Fluorolactonization Reactions : The compound has been used as a substrate in enantioselective fluorolactonization processes, where it acts as a chiral auxiliary to produce fluorinated lactones with high stereoselectivity .
  • Cross-Coupling Reactions : Its reactivity allows for participation in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex organic molecules. This method is particularly valuable in synthesizing biologically active compounds .

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymer matrices to enhance their properties:

  • Fluorinated Polymers : The introduction of fluorinated monomers into polymer systems can improve thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and advanced materials used in electronics .

Case Study 1: Neuropharmacological Research
A study evaluated various fluorinated compounds for their binding affinity to CB1 receptors. This compound was noted for its significant uptake in brain tissues, suggesting its potential use as a PET imaging agent for neurological disorders .

Case Study 2: Synthesis of Fluorinated Lactones
In a series of experiments aimed at synthesizing fluorinated lactones, this compound was successfully converted into a range of biologically active structures through enantioselective reactions. This highlights its utility as a versatile building block in drug development .

Mechanism of Action

The mechanism by which (S)-1-(4-Bromophenyl)-1-fluoroethane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall activity. Specific pathways may include halogen bonding and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenylboronic acid
  • 4-Bromophenylamine

Uniqueness

(S)-1-(4-Bromophenyl)-1-fluoroethane is unique due to the combination of bromine and fluorine atoms on the same molecule, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications where specific reactivity or interactions are desired.

Biological Activity

(S)-1-(4-Bromophenyl)-1-fluoroethane, with the CAS number 162427-82-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to a phenyl group, which can influence its reactivity and biological interactions. The presence of these halogens often enhances lipophilicity, potentially improving the compound's ability to permeate biological membranes.

The biological activity of this compound may involve several mechanisms:

  • Interaction with Receptors : Compounds with similar structures have shown the ability to bind selectively to various receptors. For example, studies indicate that compounds with fluorinated and brominated groups can interact with cannabinoid receptors, influencing neurotransmitter release and neuronal signaling .
  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites on proteins. This mechanism is common among halogenated compounds, which can modify enzyme activity through structural changes in their active sites.

Biological Activity

Research has highlighted several aspects of the biological activity of this compound:

  • Toxicity Studies : Preliminary toxicity assessments suggest that compounds in this class can exhibit varying degrees of toxicity. For instance, studies on similar halogenated ethane derivatives indicate significant toxicity in animal models, leading researchers to classify them as hazardous .
  • Pharmacological Effects : The compound's structural analogs have been evaluated for their pharmacological effects, including anti-inflammatory and anticancer properties. These effects are often correlated with the compound's ability to modulate signaling pathways within cells .

Case Study 1: Neuropharmacological Evaluation

A study investigated the neuropharmacological effects of this compound in rodent models. The results indicated a notable increase in brain uptake, suggesting its potential as a central nervous system agent. The compound demonstrated selective binding to cannabinoid receptors, which could be leveraged for therapeutic applications in neurodegenerative diseases .

ParameterValue
Maximal Brain Uptake22.6 - 48.0 ng/g
Binding Affinity (Kb_b)< 1 nM
Toxicity (LC50_{50})Varies by structural analogs

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of this compound using human cell lines. The compound exhibited dose-dependent toxicity, with an LC50_{50} value indicating significant cell death at higher concentrations. This suggests a need for careful dosage considerations in potential therapeutic applications .

Properties

IUPAC Name

1-bromo-4-[(1S)-1-fluoroethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUJAJAXIXMOKC-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271872
Record name Benzene, 1-bromo-4-(1-fluoroethyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162427-82-9
Record name Benzene, 1-bromo-4-(1-fluoroethyl)-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162427-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(1-fluoroethyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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